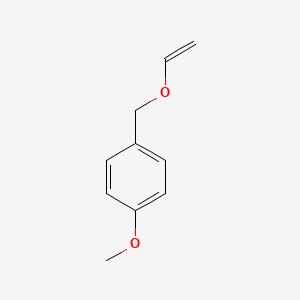

4-Methoxybenzylvinyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(ethenoxymethyl)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h3-7H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQWIHNRTBXDRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxybenzylvinyl Ether and Analogs

Classical Approaches and Their Modern Adaptations

Traditional methods for vinyl ether synthesis have been refined over the years to improve efficiency, safety, and substrate scope.

Reppe Chemistry and Variants

The Reppe vinylation, developed by Walter Reppe in the 1930s, is a cornerstone of industrial vinyl ether production. academie-sciences.frscientificspectator.comdrugfuture.com This process involves the reaction of an alcohol with acetylene (B1199291) under high pressure and temperature, typically using a strong base like potassium hydroxide (B78521) as a catalyst. academie-sciences.frscientificspectator.com The reaction proceeds through the nucleophilic addition of the alcohol to the acetylene triple bond. scientificspectator.com

Due to the hazardous nature of handling acetylene under pressure, this method is primarily suited for large-scale industrial synthesis. wikipedia.orgchempedia.info Modern adaptations have focused on improving safety and catalyst systems. For instance, the use of superbasic conditions, such as KOH in dimethyl sulfoxide (B87167) (DMSO), allows for the vinylation of alcohols using calcium carbide as an in-situ source of acetylene, mitigating the need for high-pressure acetylene gas. rsc.org This variant has been successfully applied to the synthesis of 4-methoxybenzyl vinyl ether. rsc.org

Mercury-Catalyzed Transvinylation Processes

Transvinylation is another classical method for synthesizing vinyl ethers, which involves the transfer of a vinyl group from a vinyl ether or vinyl ester to an alcohol. academie-sciences.frorgsyn.org Mercury salts, particularly mercuric acetate, have historically been effective catalysts for this reaction. academie-sciences.frresearchgate.net The process is believed to involve the formation of an intermediate acetoxymercuriacetal. researchgate.net

However, the high toxicity of mercury compounds has led to a significant decline in their use. mdpi.com While effective, the environmental and health concerns associated with mercury have driven the development of alternative catalysts. mdpi.comgoogle.com

Elimination Reactions from Precursors

Vinyl ethers can be synthesized through the elimination of a suitable leaving group from an acetal (B89532) or a similar precursor. thieme-connect.comresearchgate.net This approach offers a versatile route to various vinyl ethers. One common method involves the treatment of a mixed acetal with a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-triflate), and a non-nucleophilic base. 66.39.150 The reaction proceeds via an oxonium ion intermediate, followed by elimination.

Another strategy involves the elimination of a mesyloxy group from a precursor molecule. This method has been shown to be effective for a range of molecules where other elimination methods might fail due to polymerization or other side reactions. unit.no The key steps typically involve epoxidation, regioselective ring-opening, functional group interconversion to introduce the mesylate, and finally, elimination to form the vinyl ether. unit.no

Isomerization of Allyl Ether Precursors

The isomerization of allyl ethers to their corresponding vinyl ethers provides a valuable synthetic route. orgsyn.org This transformation can be catalyzed by various transition metal complexes or strong bases. rsc.org Palladium on carbon has been demonstrated to catalyze the isomerization of several allyl and methallyl ethers to prop-1-enyl ethers in good yields under neutral conditions. rsc.org

Cationic iridium(I) complexes, such as those generated in situ from [Ir(cod)(PPh₂Me)₂]PF₆ and hydrogen, have been shown to be excellent catalysts for the stereoselective isomerization of unsymmetrical diallyl ethers to allyl (E)-vinyl ethers. tandfonline.comtandfonline.com These iridium catalysts selectively isomerize the less substituted allyl group. tandfonline.comnih.gov

Transition Metal-Catalyzed Syntheses

The development of transition metal catalysis has provided milder and more efficient alternatives to classical methods for vinyl ether synthesis.

Iridium-Catalyzed Alcohol Additions to Vinyl Acetate

Iridium complexes have emerged as highly effective catalysts for the synthesis of vinyl ethers from the reaction of alcohols with vinyl acetate. academie-sciences.frorgsyn.org This method, often referred to as transfer vinylation, offers a significant improvement over the toxic mercury-catalyzed processes. mdpi.com The reaction is thought to proceed through an addition-elimination sequence involving the alcohol and acetic acid, catalyzed by the iridium complex in the presence of a base like sodium carbonate. orgsyn.org

A variety of iridium catalysts, including [Ir(cod)Cl]₂ and cationic iridium complexes, have been successfully employed. orgsyn.orgcancer.gov These catalysts exhibit high efficiency, allowing for the synthesis of a wide range of vinyl ethers, including those derived from primary and secondary alcohols, with good to excellent yields. orgsyn.orgresearchgate.net The reaction conditions are generally mild and tolerate a variety of functional groups. mdpi.com

Palladium-Mediated Coupling Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its efficacy in constructing carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed O-vinylation of 4-methoxybenzyl alcohol to its corresponding vinyl ether is not extensively documented in dedicated studies, the principles of related cross-coupling reactions provide a framework for this transformation. Typically, such syntheses involve the coupling of an alcohol with a vinyl halide or a vinylboron species.

The major challenge in these reactions is often controlling the selectivity between O-arylation/vinylation and competing side reactions. For instance, in the synthesis of complex molecules incorporating the 4-methoxybenzyl (PMB) moiety, palladium-catalyzed couplings are frequently employed for C-C bond formation. An example includes the coupling of a ketone with a vinyl bromide to build a carbon skeleton, which might later be elaborated into a different functional group. nih.gov

Highly efficient acylative cross-coupling reactions of amides with trialkylboranes have been achieved at room temperature using palladium catalysts, yielding products like 1-(4-methoxyphenyl)propanone. nih.gov While not a direct vinyl ether synthesis, these methods demonstrate the robust nature of palladium catalysis in manipulating molecules containing the 4-methoxyphenyl (B3050149) group. nih.gov The development of a three-component coupling reaction to synthesize allenes also utilizes a palladium catalyst with substrates bearing the 4-methoxyphenyl group, showcasing the versatility of this metal in complex transformations. acs.org

General conditions for palladium-catalyzed O-vinylation often require a specific combination of a palladium precursor, a phosphine (B1218219) ligand, and a base to facilitate the reaction.

Table 1: Typical Conditions for Palladium-Catalyzed O-Vinylation

| Component | Example | Role |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active catalyst source |

| Ligand | Xantphos, SPhos, Buchwald-type phosphines | Stabilizes the catalyst and modulates reactivity |

| Vinyl Source | Vinyl bromide, vinyl triflate, potassium vinyltrifluoroborate | Provides the vinyl group |

| Base | Cs₂CO₃, K₃PO₄, NaH | Deprotonates the alcohol |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

Other Metal-Catalyzed Methodologies

Beyond palladium, other transition metals have proven effective in catalyzing the synthesis of vinyl ethers. Gold catalysis, in particular, has emerged as a powerful tool for activating alkynes toward nucleophilic attack.

A notable example is the gold-catalyzed cyclization of 1,5-diynes with ketones, which serve as both reagent and solvent, to produce highly substituted fulvene (B1219640) vinyl ethers. nih.gov This transformation proceeds under mild conditions and is triggered by the formation of highly reactive aurated carbocationic intermediates from the diyne scaffold. The regioselectivity of these cyclizations can be controlled by the substitution pattern of the diyne and, in some cases, by the solvent itself. nih.gov While this method produces a specific class of cyclic vinyl ethers, it exemplifies the unique reactivity that gold catalysts can achieve.

Other metals such as ruthenium and silver have also been reported to catalyze the hydroalkoxylation of alkynes, providing another route to vinyl ethers, although these sometimes require harsh conditions. nih.gov Cobalt has been used in the cyclization of nitriles with diynes to form substituted pyridines, demonstrating its utility in forming complex aromatic systems. acs.org

Table 2: Gold-Catalyzed Synthesis of Fulvene Vinyl Ethers

| Parameter | Description | Reference |

|---|---|---|

| Catalyst | Gold(I) or Gold(III) salts (e.g., AuCl, AuCl₃) | nih.gov |

| Substrates | 1,5-diynes and a ketone (e.g., acetone) | nih.gov |

| Key Intermediate | Aurated vinyl cations or aurated aryl cations | nih.gov |

| Conditions | Mild, often at or near room temperature | nih.gov |

| Product | Fulvene vinyl ethers | nih.gov |

Non-Metal Catalyzed and Organocatalytic Syntheses

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, offers a metal-free alternative for vinyl ether synthesis. A prominent strategy involves the multicomponent cyanovinylation of aldehydes. Specifically, a functionalized vinyl ether containing the 4-methoxybenzyl group, methyl 3-(cyano(4-methoxyphenyl)methoxy)acrylate, has been synthesized using this approach. mdpi.com

The reaction combines p-anisaldehyde (an aldehyde with a 4-methoxyphenyl group), acetone (B3395972) cyanohydrin (as a cyanide source), and methyl propiolate (as the vinyl source). mdpi.com This process is catalyzed by a simple organic base, N-methyl morpholine, at a low loading (2.5 mol%), and delivers the target vinyl ether in excellent yield with a high preference for the E-isomer. mdpi.com This methodology showcases the power of organocatalysis to construct complex molecules from simple precursors in a single step.

N-Heterocyclic carbenes (NHCs) represent another class of powerful organocatalysts. They have been shown to catalyze the 1,4-addition of alcohols to ynones (alkynes conjugated to a carbonyl group), leading to the formation of vinyl ethers. acs.org The reaction is believed to proceed via a Brønsted base mechanism involving the free carbene. acs.org

Table 3: Organocatalytic Synthesis of a 4-Methoxybenzyl-Containing Vinyl Ether Analog

| Component | Role/Identity | Reference |

|---|---|---|

| Aldehyde | p-Anisaldehyde | mdpi.com |

| Cyanide Source | Acetone cyanohydrin | mdpi.com |

| Vinyl Source | Methyl propiolate | mdpi.com |

| Catalyst | N-methyl morpholine | mdpi.com |

| Product | Methyl 3-(cyano(4-methoxyphenyl)methoxy)acrylate | mdpi.com |

| Yield | 64% (E-isomer) | mdpi.com |

Green Chemistry Approaches in Vinyl Ether Synthesis

Green chemistry principles aim to design chemical processes that are more sustainable and environmentally benign. Several such approaches have been developed for the synthesis of vinyl ethers.

One significant advancement is the use of enzymes as catalysts. The direct esterification of hydroxyl-functional vinyl ethers with carboxylic acids can be challenging due to the acid-labile nature of the vinyl ether moiety. nih.gov However, using an immobilized enzyme, Candida antarctica lipase (B570770) B (CalB), allows for the efficient synthesis of vinyl ether esters under mild conditions, avoiding side reactions and simplifying purification. nih.govrsc.org This biocatalytic method is highly sustainable and provides access to a wide range of functional monomers. nih.gov

Another green strategy involves replacing hazardous reagents with safer alternatives. The vinylation of alcohols has traditionally used acetylene gas, which is explosive and difficult to handle. A safer and more convenient method uses calcium carbide as an in-situ source of acetylene. rsc.org When combined with a superbasic catalytic system like potassium hydroxide in dimethyl sulfoxide (KOH/DMSO), this method successfully converts primary and secondary alcohols to their corresponding vinyl ethers in good yields. rsc.org This approach has also been applied to the vinylation of renewable resources like carbohydrates. nih.gov

Furthermore, the development of reactions in environmentally friendly solvents is a key goal of green chemistry. A stereoselective procedure for synthesizing vinyl aryl ethers has been developed using guanidine (B92328) hydrochloride as a catalyst in a water-acetone solvent system at room temperature. tubitak.gov.tr This method involves the coupling of phenols with dialkyl acetylenedicarboxylates and provides good to excellent yields of the desired products under mild and green conditions. tubitak.gov.tr

Table 4: Comparison of Green Chemistry Approaches to Vinyl Ether Synthesis

| Approach | Catalyst/Reagent | Key Advantage | Reference |

|---|---|---|---|

| Enzymatic Synthesis | Immobilized Lipase (CalB) | High selectivity, mild conditions, avoids acid-labile side reactions | nih.govrsc.org |

| Safe Acetylene Source | Calcium Carbide / KOH-DMSO | Avoids handling of hazardous acetylene gas | rsc.orgnih.gov |

| Green Solvent System | Guanidine hydrochloride | Uses water-based solvent at room temperature | tubitak.gov.tr |

Compound Index

Mechanistic Investigations of 4 Methoxybenzylvinyl Ether Reactivity

Electrophilic and Nucleophilic Additions

The acid-catalyzed cleavage of ethers is a fundamental reaction that can proceed through different nucleophilic substitution (SN1, SN2) or elimination (E1) pathways, depending on the structure of the ether. masterorganicchemistry.compressbooks.pub For 4-methoxybenzylvinyl ether, the cleavage mechanism is heavily influenced by the stability of the potential carbocation intermediate.

Ethers containing tertiary, allylic, or benzylic groups tend to cleave via an SN1 or E1 mechanism due to the formation of a stable carbocation intermediate. pressbooks.publibretexts.org The cleavage of this compound under acidic conditions predominantly follows the SN1 pathway. This preference is attributed to the formation of the highly stabilized 4-methoxybenzyl carbocation. The reaction is initiated by the protonation of the ether oxygen, creating a good leaving group (vinyl alcohol). masterorganicchemistry.com Subsequent cleavage of the carbon-oxygen bond results in the formation of the carbocation, which is stabilized by resonance delocalization of the positive charge into the benzene (B151609) ring and further enhanced by the electron-donating methoxy (B1213986) group at the para position. pressbooks.publibretexts.org The stable carbocation is then attacked by a nucleophile present in the reaction medium.

An SN2 mechanism, which involves a backside attack by a nucleophile on the less sterically hindered carbon, is less favorable for the benzylic carbon of this molecule. pressbooks.pub While an E1 pathway is mechanistically possible from the carbocation intermediate, it is generally less common than the SN1 pathway in typical ether cleavage conditions.

Hydrolysis and alcoholysis are specific instances of acid-catalyzed cleavage where water or an alcohol acts as the nucleophile. The hydrolysis of vinyl ethers follows a distinct mechanism initiated by a rate-determining proton transfer to the β-carbon of the vinyl group. researchgate.net This protonation is followed by rapid hydration (attack by water) to form a hemiacetal intermediate, which then quickly decomposes to the final products. researchgate.netmdpi.com

In the case of this compound, the acid-catalyzed hydrolysis leads to the formation of 4-methoxybenzyl alcohol and acetaldehyde. The initial protonation of the vinyl double bond generates an oxocarbenium-like intermediate that is attacked by water. mdpi.com The subsequent collapse of the hemiacetal yields the final products. Similarly, alcoholysis involves the attack of an alcohol molecule on the protonated intermediate, leading to the formation of an acetal (B89532) and 4-methoxybenzyl alcohol.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted processes that occur through a cyclic transition state and are important in the reactivity profile of this compound.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. masterorganicchemistry.com In this context, the vinyl group of this compound can function as the dienophile (the 2π-electron component). The rate of the Diels-Alder reaction is generally increased when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.comlibretexts.org

However, the oxygen atom of the ether group in this compound is electron-donating, making the vinyl double bond relatively electron-rich. This characteristic suggests that it would be most reactive in an "inverse-electron-demand" Diels-Alder reaction with an electron-poor diene. The reaction proceeds through a concerted mechanism involving a single cyclic transition state. The specific regiochemistry and stereochemistry of the resulting cyclohexene (B86901) derivative are governed by the frontier molecular orbital interactions between the diene and the dienophile.

The Claisen rearrangement is a powerful carbon-carbon bond-forming uq.edu.auuq.edu.au-sigmatropic rearrangement. uq.edu.au For benzylic substrates like this compound, this reaction is known as the Benzyl-Claisen rearrangement. uq.edu.au The reaction involves the thermal rearrangement of the benzyl (B1604629) vinyl ether to produce an ortho-substituted aromatic carbonyl compound. This process is intramolecular and proceeds through a concerted, cyclic transition state. quora.comlibretexts.org

Theoretical and computational studies have provided significant insight into the mechanism of the Benzyl-Claisen rearrangement. rsc.orguq.edu.au The reaction proceeds through a concerted uq.edu.auuq.edu.au-sigmatropic transition state. rsc.org By analogy to the aromatic Claisen rearrangement, the mechanism is expected to proceed through a dearomatized isotoluene intermediate. uq.edu.au

Computational analyses have been performed to determine the energetics of this rearrangement. The activation free energy for the rearrangement of the parent benzyl vinyl ether has been calculated to be significantly higher than that of the classic aliphatic Claisen rearrangement of allyl vinyl ether. uq.edu.au Substituents on the aromatic ring, such as the 4-methoxy group, have been found to have only a small effect on the activation barrier. rsc.org A pronounced solvent effect has been observed experimentally; for example, conducting the reaction in dimethylformamide (DMF) can lead to the desired uq.edu.auuq.edu.au-rearranged product, while using a less polar solvent like xylene may favor radical dissociation-recombination products. uq.edu.au

| Rearrangement Type | Substrate | Calculated Activation Free Energy (ΔG‡) | Computational Method | Reference |

|---|---|---|---|---|

| Benzyl-Claisen | Benzyl vinyl ether | 40.1 kcal/mol | CBS-QB3 | uq.edu.au |

| Aliphatic Claisen | Allyl vinyl ether | 29.9 kcal/mol | CBS-QB3 | uq.edu.au |

Claisen Rearrangement (Benzyl-Claisen Rearrangement)

Substituent Effects on Rearrangement Efficiency

The Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, is a key reaction of vinyl ethers. The efficiency and regioselectivity of this rearrangement for benzyl vinyl ethers, including 4-methoxybenzyl vinyl ether, are influenced by substituents on both the aromatic ring and the vinyl group. rsc.org The 4-methoxy group, being an electron-donating group (EDG) on the benzyl moiety, plays a role in the electronic nature of the rearrangement.

Theoretical calculations have shown that substituents on the aromatic ring generally have a smaller effect on the activation barrier of the Claisen rearrangement compared to substituents directly on the vinyl ether portion. rsc.org The effect of aromatic substituents is typically limited to a change in the barrier of less than or equal to 2 kcal mol⁻¹. rsc.org However, the electronic nature of these substituents can influence the regioselectivity of the reaction. For aromatic Claisen rearrangements, electron-donating groups such as a methoxy group tend to direct the rearrangement to the para-position relative to the group. wikipedia.org

In the broader context of benzyl vinyl ether rearrangements, the most significant substituent effects are observed when groups are present on the vinyl moiety. Electron-donating groups (like -OMe) and electron-withdrawing groups (like -CN) on the vinyl group can substantially lower the activation barrier for the wikipedia.orgwikipedia.org-rearrangement, by as much as 5–9 kcal mol⁻¹. rsc.org This acceleration is a critical factor in determining the feasibility and conditions required for the rearrangement.

| Substituent Position | Type of Substituent | Effect on Rearrangement Activation Barrier | Effect on Regioselectivity |

|---|---|---|---|

| Aromatic Ring (e.g., 4-Methoxy) | Electron-Donating Group (EDG) | Small decrease (≤2 kcal mol⁻¹) | Directs rearrangement to the para-position wikipedia.org |

| Aromatic Ring | Electron-Withdrawing Group (EWG) | Small effect | Directs rearrangement to the ortho-position wikipedia.org |

| Vinyl Group | Electron-Donating Group (EDG) | Large decrease (5–9 kcal mol⁻¹) rsc.org | - |

| Vinyl Group | Electron-Withdrawing Group (EWG) | Large decrease (5–9 kcal mol⁻¹) rsc.org | - |

Solvent Effects on Reaction Selectivity

Solvent choice can have a substantial impact on the kinetics and selectivity of organic reactions, including the rearrangements of ethers. For the Claisen rearrangement, a concerted, pericyclic reaction, the polarity of the solvent is a key factor. wikipedia.org While the reaction is intramolecular and proceeds through a highly ordered cyclic transition state, polar solvents tend to accelerate the reaction rate. wikipedia.org This is attributed to the stabilization of the somewhat polar transition state compared to the nonpolar ground state.

While extensive studies detailing the effect of a wide range of solvents specifically on the selectivity of 4-methoxybenzyl vinyl ether rearrangement are not prevalent, general principles from related systems can be applied. In transition metal-catalyzed reactions, for instance, coordinating solvents can alter the steric and electronic environment of the metal catalyst, thereby influencing chemo- and site-selectivity. chemrxiv.org For sigmatropic rearrangements like the Claisen, solvent effects on selectivity (e.g., the ratio of ortho to para products in aromatic rearrangements) are often less pronounced than the effect on rate, but can still be a tool for reaction optimization. For instance, in Hetero-Diels-Alder reactions involving similar vinyl ethers, the use of solvents like dioxane was found to cause no remarkable changes in the reaction energies compared to the gas phase, suggesting the intrinsic electronic and steric factors of the reactants were the dominant control elements. nih.gov

| Solvent Type | General Effect on Claisen Rearrangement Rate | Potential Influence on Selectivity |

|---|---|---|

| Nonpolar (e.g., Hexane, Toluene) | Slower reaction rates | Selectivity primarily dictated by intramolecular steric and electronic effects. |

| Polar Aprotic (e.g., Acetonitrile, DMF) | Accelerated reaction rates | May stabilize polar transition states, potentially altering diastereoselectivity or regioselectivity. |

| Polar Protic (e.g., Ethanol, Water) | Accelerated rates; potential for side reactions (e.g., hydrolysis). | Hydrogen bonding can influence transition state geometry and stability. |

| Coordinating (e.g., THF, Dioxane) | Variable; depends on the specific reaction type (e.g., metal-catalyzed). | In metal-catalyzed processes, can alter the catalyst's steric/electronic properties, impacting selectivity. chemrxiv.org |

Radical Reactions and Radical Cyclizations

Despite this inherent low reactivity, the controlled radical homopolymerization of vinyl ethers has been achieved under specific conditions. Research has demonstrated that conducting the polymerization in an aqueous suspension with an azo-initiator in the presence of lithium hydroxide (B78521) can lead to successful polymerization. nih.gov This success is attributed to a combination of hydrogen bonding between water and the ether's oxygen atom, which reduces the reactivity of the growing radical and suppresses side reactions, and cation-π interactions between the lithium ion and the vinyl ether, which "activates" the monomer. nih.gov This methodology allows for the synthesis of polymers from monomers that are traditionally considered polymerizable only through cationic pathways. nih.govacs.org

The use of vinyl ether-based macromonomers in atom transfer radical polymerization (ATRP) has also been explored. By preparing a macromonomer via living cationic polymerization and subsequently using it in an ATRP process, novel polymacromonomers with controlled backbone and side-chain lengths can be synthesized. cmu.edu While the focus of literature is often on polymerization, the vinyl ether moiety can in principle participate in intramolecular radical additions, or radical cyclizations, although specific examples detailing such reactions for 4-methoxybenzyl vinyl ether are not extensively documented.

Other Distinct Reactivity Profiles

Beyond sigmatropic rearrangements and radical reactions, 4-methoxybenzyl vinyl ether and related structures can participate in a variety of other transformations, notably cycloadditions and transition-metal-catalyzed reactions.

Cycloaddition Reactions: The electron-rich double bond of vinyl ethers makes them excellent dienophiles or heterodienophiles in cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net In Hetero-Diels-Alder reactions, a vinyl ether can react with an electron-poor diene (heterodiene) to form six-membered heterocyclic rings. For example, the reaction between a non-symmetric vinyl ether and a heterodiene like 3-methylene-2,4-chromandione has been studied, showing that such reactions can proceed with high regioselectivity (ortho selectivity) and stereoselectivity (endo selectivity). nih.govresearchgate.net The vinyl ether moiety is crucial for these transformations, which are valuable for synthesizing complex heterocyclic frameworks. pageplace.denih.gov

Transition-Metal-Catalyzed Reactions: Vinyl ethers are important substrates in various transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.comthermofisher.commdpi.com One prominent example is the Mizoroki-Heck reaction, where a vinyl ether can be coupled with an aryl halide. The arylation of electron-rich alkenes like vinyl ethers can sometimes result in mixtures of regioisomeric products (α- and β-substitution), and achieving high selectivity is a key challenge that can be addressed by careful selection of the catalyst, additives, and solvent. rsc.org The ability to control the regioselectivity of such couplings is crucial for the synthesis of specific products like aryl methyl ketones.

Applications of 4 Methoxybenzylvinyl Ether in Advanced Organic Synthesis

Utilization as a Reagent in Complex Molecule Construction

4-Methoxybenzyl vinyl ether serves as a valuable reagent in the construction of complex molecules, primarily through its vinyl ether functionality. This moiety can participate in a variety of carbon-carbon bond-forming reactions, enabling the elaboration of molecular frameworks. For instance, vinyl ethers are known to undergo reactions such as Diels-Alder cycloadditions, where they can act as electron-rich dienophiles.

Furthermore, the vinyl ether group can be transformed into other functional groups. For example, hydrolysis of the vinyl ether under acidic conditions yields an aldehyde and 4-methoxybenzyl alcohol. This transformation allows for the introduction of a carbonyl group, which is a versatile handle for further synthetic manipulations.

The Williamson ether synthesis is a common method for preparing ethers, and vinyl ethers can be synthesized through variations of this reaction. For instance, the reaction of an alcohol with an activated vinyl species can yield the corresponding vinyl ether. While not a direct application of 4-methoxybenzyl vinyl ether as a starting reagent, this highlights the accessibility of this class of compounds for use in synthesis.

Role as a Protecting Group Strategy and its Deprotection

The 4-methoxybenzyl (PMB) group, which is the core of 4-methoxybenzyl vinyl ether, is a widely used protecting group for hydroxyl functionalities in organic synthesis. tandfonline.comtotal-synthesis.com It is particularly favored for its stability under a range of reaction conditions and the multiple methods available for its removal. nih.gov

Protection of Alcohols:

The protection of an alcohol as a PMB ether is typically achieved through the Williamson ether synthesis. total-synthesis.com This involves deprotonating the alcohol with a base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with 4-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br). total-synthesis.com Alternative methods for introducing the PMB group include the use of 4-methoxybenzyl trichloroacetimidate (B1259523) under acidic catalysis, which is particularly useful for protecting hindered alcohols. total-synthesis.com

Deprotection Strategies:

A key advantage of the PMB protecting group is the variety of conditions under which it can be cleaved, allowing for orthogonality with other protecting groups. total-synthesis.com

Oxidative Cleavage: The most common method for PMB deprotection is oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). total-synthesis.com The electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring facilitates this single electron transfer (SET) process, making the PMB group more susceptible to oxidation than an unsubstituted benzyl group. total-synthesis.com This method is often performed in a mixture of dichloromethane (B109758) and water. synarchive.com

Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can also be used to remove the PMB group. nih.gov

Reductive Cleavage: While less common, reductive cleavage conditions can also be employed. For example, sodium cyanoborohydride and boron trifluoride etherate can reductively cleave PMB ethers. acs.org

Electrochemical Deprotection: An electrochemical approach for the deprotection of PMB ethers has been developed, offering a greener alternative to chemical oxidants. soton.ac.uk This method, performed in a flow electrolysis cell, generates the deprotected alcohol and p-methoxybenzaldehyde dimethyl acetal (B89532) as a byproduct. soton.ac.uk

The choice of deprotection method depends on the other functional groups present in the molecule, allowing for selective removal of the PMB group in the presence of other protecting groups like silyl (B83357) ethers, benzyl ethers, and acetals. total-synthesis.comharvard.edu

Interactive Data Table: Deprotection Methods for PMB Ethers

| Deprotection Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Yield (%) |

| DDQ | CH₂Cl₂, H₂O | Room Temperature | 1 - 18 h | 76 - 97% synarchive.com |

| TFA | CH₂Cl₂ | Not specified | Not specified | High |

| NaCNBH₃, BF₃·OEt₂ | THF | Reflux | 8 h | Quantitative |

| Electrochemical (Anodic) | MeOH | Not specified | Continuous flow | up to 93% soton.ac.uk |

| Chlorosulfonyl isocyanate, NaOH | Not specified | Not specified | Not specified | High researchgate.net |

Precursor for Functionalized Intermediates

4-Methoxybenzyl vinyl ether can serve as a precursor for various functionalized intermediates. The reactivity of the vinyl ether moiety allows for its conversion into other useful functional groups.

One of the primary transformations is the acid-catalyzed hydrolysis to generate a carbonyl compound. This reaction proceeds through the formation of a hemiacetal intermediate, which then breaks down to yield an aldehyde and 4-methoxybenzyl alcohol. The resulting aldehyde is a versatile intermediate that can undergo a wide range of subsequent reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions like aldol (B89426) condensations and Wittig reactions.

Furthermore, the vinyl ether can participate in cycloaddition reactions. For example, in a [2+2] cycloaddition with a ketene, it can form a cyclobutanone (B123998) derivative. These four-membered ring systems are valuable intermediates for the synthesis of more complex cyclic and acyclic molecules.

The electron-rich nature of the vinyl ether also makes it susceptible to electrophilic addition reactions. The addition of various electrophiles across the double bond can lead to a diverse array of functionalized intermediates.

Synthetic Utility in Heterocyclic Chemistry

While direct applications of 4-methoxybenzyl vinyl ether in the synthesis of heterocycles are not extensively documented, the functional groups it can be converted into are central to heterocyclic chemistry. The aldehyde generated from the hydrolysis of the vinyl ether is a key building block for the synthesis of a wide variety of nitrogen-containing heterocycles. nih.govmdpi.com

For instance, the condensation of an aldehyde with a 1,2-diamine is a common method for the synthesis of benzimidazoles. Similarly, aldehydes can react with β-ketoesters and ammonia (B1221849) or an amine in the Hantzsch pyridine (B92270) synthesis.

The vinyl ether functionality itself can potentially participate in cycloaddition reactions that form heterocyclic rings. For example, a [4+2] cycloaddition with a suitable diene containing a heteroatom could lead to the formation of a six-membered heterocycle.

Although the direct use of 4-methoxybenzyl vinyl ether may not be prevalent, its role as a precursor to key intermediates underscores its indirect utility in the construction of heterocyclic systems.

Contributions to Retrosynthetic Analysis

In the context of retrosynthetic analysis, the 4-methoxybenzyl ether protecting group offers a strategic advantage in the disconnection of complex molecules. amazonaws.com When planning the synthesis of a polyfunctional molecule, the choice of protecting groups is crucial for ensuring chemoselectivity in subsequent reactions.

The key considerations for using the PMB group in retrosynthesis include:

Orthogonality: The PMB group is stable to many conditions used to remove other protecting groups, such as silyl ethers (which are typically removed with fluoride (B91410) ions) and some acetals. total-synthesis.comuwindsor.ca Conversely, the oxidative removal of the PMB group with DDQ leaves many other protecting groups intact. total-synthesis.com This orthogonality allows for the selective deprotection of different hydroxyl groups at various stages of a synthesis.

Disconnection Strategy: When a target molecule contains a hydroxyl group, a retrosynthetic disconnection can involve introducing a PMB protecting group. This simplifies the synthetic problem by masking the reactivity of the hydroxyl group, allowing for transformations on other parts of the molecule without interference. The disconnection would be represented as:

R-OH => R-O-PMB

Guideline for Disconnection: A common guideline in retrosynthesis is to disconnect next to a heteroatom. amazonaws.com For an ether, this means breaking the C-O bond. In the case of a PMB ether, this disconnection leads back to the alcohol and a 4-methoxybenzyl electrophile.

By strategically incorporating the PMB protecting group, a synthetic chemist can navigate complex synthetic pathways with greater control and efficiency.

Computational and Theoretical Chemistry Studies of 4 Methoxybenzylvinyl Ether

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its physical properties and chemical reactivity. Computational methods, particularly Density Functional Theory (DFT), are widely used to model the electronic distribution and predict sites of reactivity. For 4-methoxybenzyl vinyl ether, these calculations reveal how the interplay between the methoxy (B1213986), benzyl (B1604629), and vinyl ether moieties influences its behavior.

The methoxy group on the benzene (B151609) ring acts as an electron-donating group through resonance, increasing the electron density of the aromatic system. wikipedia.org The vinyl group is also electron-rich due to the oxygen atom's lone pairs participating in conjugation with the double bond. DFT calculations can quantify these effects by mapping the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. For 4-methoxybenzyl vinyl ether, the MEP would show significant negative potential around the vinyl group's double bond and the ortho and para positions of the aromatic ring relative to the methoxy group.

Frontier Molecular Orbital (FMO) theory is another key tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov In 4-methoxybenzyl vinyl ether, the HOMO is expected to be localized primarily on the electron-rich vinyl ether and methoxy-substituted phenyl groups, making these sites the primary targets for electrophiles.

Natural Bond Orbital (NBO) analysis provides further detail on charge distribution and intramolecular interactions, such as hyperconjugation, which contributes to molecular stability. nih.gov These analyses are crucial for building a comprehensive model of the molecule's inherent reactivity.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 3.8 Debye |

Data presented for 4-methoxybenzaldehyde (B44291) is illustrative of the types of values obtained for methoxy-substituted aromatic compounds through DFT calculations. researchgate.net

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are indispensable for elucidating the step-by-step pathways of chemical reactions. nih.gov These computational techniques allow researchers to map out the potential energy surface (PES) of a reaction, identifying all relevant intermediates, transition states, and products. ethz.ch For 4-methoxybenzyl vinyl ether, this could involve studying its hydrolysis, participation in cycloaddition reactions, or its synthesis via transetherification.

A key aspect of mechanistic studies is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. youtube.com Locating the TS structure computationally is critical, as its energy relative to the reactants determines the activation energy (Ea) of the reaction. A lower activation energy corresponds to a faster reaction rate. Various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, are employed to find these saddle points on the PES. sid.ir

Once a TS is located, frequency calculations are performed to confirm its identity; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. sid.ir The activation energy is then calculated as the difference in energy between the transition state and the reactants. For example, in the acid-catalyzed hydrolysis of a vinyl ether, quantum chemical calculations can determine the energy barrier for the initial protonation of the vinyl group and the subsequent steps leading to the final products. rsc.org

| Vinyl Ether | Computational Method | Calculated Ea (kcal/mol) | Experimental Ea (kcal/mol) |

|---|---|---|---|

| Vinyl Ethyl Ether | Semi-empirical (MM2) | 41.03 - 44.93 | 43.28 |

| Vinyl Propyl Ether | Semi-empirical (MM2) | 42.32 | - |

| Vinyl Butyl Ether | Semi-empirical (MM2) | 46.80 | - |

Data from a semi-empirical study on simple vinyl ethers illustrates the use of computational methods to calculate activation energies. sid.ir

Beyond identifying the transition state, computational methods can map the entire reaction trajectory. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are performed starting from the transition state structure. materialscloud.org These calculations trace the minimum energy path (MEP) down the potential energy surface in both the forward and reverse directions, connecting the transition state to the preceding reactant (or intermediate) and the subsequent product (or intermediate). materialscloud.org

By mapping the full pathway, researchers can confirm that a calculated transition state indeed connects the intended reactants and products. This process provides a detailed "movie" of the chemical transformation, showing how bond lengths and angles change throughout the reaction. For complex, multi-step reactions, this technique is crucial for building a complete and accurate mechanistic picture. chemrxiv.org

Stereoselectivity and Enantioselectivity Modeling

Many chemical reactions can produce multiple stereoisomers. Computational chemistry is a powerful tool for predicting and explaining the stereochemical outcome of a reaction. This is achieved by calculating the activation energies for the different pathways leading to each stereoisomer. The pathway with the lowest energy barrier will be kinetically favored, resulting in the predominant formation of that isomer.

For reactions involving 4-methoxybenzyl vinyl ether, such as addition reactions across the double bond or stereoselective polymerizations, DFT can be used to model the different transition states. For example, in a catalyst-controlled polymerization, the chiral catalyst forms a complex with the monomer. morressier.comnsf.gov Computational modeling can elucidate the non-covalent interactions within the catalyst-monomer transition state complex that favor one stereochemical approach over another. By comparing the energies of the diastereomeric transition states, the enantiomeric excess (ee) or diastereomeric excess (de) of the reaction can be predicted. This predictive power is invaluable for designing new stereoselective catalysts and reactions. nih.gov

Polymerization Mechanism Simulations

Vinyl ethers, including 4-methoxybenzyl vinyl ether, readily undergo cationic polymerization. nih.gov Computational simulations, often using DFT, can provide deep mechanistic insight into this process. nih.gov Researchers can model the key steps of the polymerization:

Initiation: The reaction of the monomer with an initiator (e.g., a Lewis acid) to form the initial carbocationic species. mdpi.com Calculations can determine the feasibility and energetics of this activation step.

Propagation: The sequential addition of monomer units to the growing polymer chain. Simulations can model the approach of the monomer to the cationic chain end and calculate the energy barrier for chain growth.

Chain Transfer and Termination: Unwanted side reactions that limit the polymer's molecular weight. Computational modeling can explore the pathways and energy barriers for these events, helping to understand how reaction conditions (like solvent and temperature) can be optimized to suppress them. acs.org

DFT studies on the cationic polymerization of vinyl ethers have been used to investigate the role of the initiator, co-initiator, and solvent in stabilizing the propagating carbocation and influencing the polymerization kinetics. mdpi.comresearchgate.net These simulations are crucial for developing controlled polymerization methods that yield well-defined polymers. nih.govrsc.org

Design of Novel Catalysts and Reaction Conditions

A significant application of computational chemistry is the rational design of new catalysts. mdpi.com By understanding reaction mechanisms and the factors that control reactivity and selectivity, researchers can design catalysts in silico before attempting their synthesis in the lab. ethz.chrsc.org

For reactions involving 4-methoxybenzyl vinyl ether, such as its synthesis via palladium-catalyzed transetherification or its use in stereoselective polymerizations, computational modeling can accelerate catalyst development. academie-sciences.fr The process typically involves:

Hypothesizing a Catalytic Cycle: Proposing a plausible mechanism for the catalyzed reaction.

Modeling Key Steps: Calculating the structures and energies of intermediates and transition states for the proposed cycle with a candidate catalyst.

In Silico Screening: Modifying the catalyst structure (e.g., changing ligands) and recalculating the energy profile. The goal is to find modifications that lower the energy of the rate-determining transition state.

This computational approach allows for the rapid screening of many potential catalyst structures, identifying the most promising candidates for experimental investigation and leading to the development of more efficient, selective, and robust catalytic systems. ethz.ch

Advanced Analytical Methodologies for Studying 4 Methoxybenzylvinyl Ether Transformations

Spectroscopic Techniques for Mechanistic Elucidation (e.g., In-situ NMR)

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for gaining real-time insights into the mechanistic details of chemical reactions. By monitoring the reaction directly within the NMR spectrometer, it is possible to observe the formation and consumption of reactants, intermediates, and products as a function of time. This technique is particularly valuable for studying the cationic polymerization of vinyl ethers like 4-methoxybenzylvinyl ether.

In a typical in-situ NMR experiment for the polymerization of a vinyl ether, the monomer is dissolved in a suitable deuterated solvent within an NMR tube, and the reaction is initiated by the addition of a catalyst. acs.org The spectrometer is then programmed to acquire spectra at regular intervals. Analysis of the changes in the chemical shifts and signal intensities of key protons or carbons provides a wealth of information. For instance, the disappearance of the vinyl proton signals of this compound can be monitored to determine the rate of monomer consumption. Simultaneously, the appearance and growth of signals corresponding to the polymer backbone and side chains can be observed, providing information about the polymerization kinetics. nih.gov

Furthermore, in-situ NMR can be instrumental in identifying and characterizing reactive intermediates, such as the propagating carbocationic species in cationic polymerization. acs.org While direct observation of these transient species can be challenging, their presence and nature can often be inferred from their influence on the chemical shifts of other species in the reaction mixture or through the use of low-temperature NMR techniques to increase their lifetime.

Table 1: Representative ¹H NMR Chemical Shift Data for Monitoring this compound Polymerization

| Functional Group | Monomer Chemical Shift (ppm) | Polymer Chemical Shift (ppm) |

| Vinyl Protons | 6.5 - 6.7 (dd), 4.0 - 4.4 (m) | Disappears |

| Methoxy (B1213986) Protons (-OCH₃) | ~3.8 (s) | ~3.8 (s) |

| Benzyl (B1604629) Protons (-CH₂-) | ~4.6 (s) | ~4.5 (br s) |

| Aromatic Protons | 6.8 - 7.3 (m) | 6.8 - 7.3 (br m) |

| Polymer Backbone (-CH-CH₂-) | N/A | 1.5 - 2.0 (br m), 3.5 - 4.0 (br m) |

Note: Chemical shifts are approximate and can vary depending on the solvent and reaction conditions.

Chromatographic Methods for Product Analysis and Purity Assessment in Reaction Studies

Chromatographic techniques are indispensable for separating and analyzing the components of a reaction mixture, thereby allowing for the determination of product distribution and the assessment of purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For the analysis of reactions involving this compound and its products, reverse-phase HPLC is a particularly suitable technique. mdpi.com In this method, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The this compound monomer, being relatively nonpolar, will have a longer retention time than more polar impurities or byproducts. A UV detector is typically used for detection, as the aromatic ring in the 4-methoxybenzyl group provides strong UV absorbance. mdpi.com By running a series of standards with known concentrations, a calibration curve can be generated to quantify the amount of monomer, residual reactants, and any formed products in a sample. This is crucial for calculating reaction yields and assessing the purity of the final product.

Table 2: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 228 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Mass Spectrometry for Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elucidation of molecular structures. When coupled with a chromatographic separation technique, such as GC-MS or LC-MS, it becomes a formidable tool for identifying the various components in a complex reaction mixture.

In the context of this compound transformations, mass spectrometry can be used to identify the products of the reaction, as well as to gain insights into the reaction mechanism by detecting and characterizing intermediates. The fragmentation pattern of a molecule in the mass spectrometer is often unique and can be used as a "fingerprint" for its identification. For example, the mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the ether bond and other characteristic fragmentations of the benzyl and vinyl groups. miamioh.edu

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that are particularly useful for the analysis of larger molecules, such as oligomers and polymers of this compound. These methods can provide information about the molecular weight distribution of the polymer and the structure of the end groups.

Advanced Techniques for Polymer Characterization (e.g., GPC for Molecular Weight, NMR for Tacticity)

Once a polymer of this compound has been synthesized, its physical and chemical properties are largely determined by its molecular weight, molecular weight distribution, and stereochemistry (tacticity).

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers. infinitalab.comresearchgate.net In GPC, a solution of the polymer is passed through a column packed with porous gel beads. shimadzu.com Larger polymer chains are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller polymer chains can enter the pores, leading to a longer retention time. By calibrating the column with a series of polymer standards of known molecular weight, a calibration curve can be constructed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the poly(this compound) sample. researchgate.net

Table 3: Typical GPC Data for a Poly(this compound) Sample

| Parameter | Value |

| Number-Average Molecular Weight (Mₙ) | 15,000 g/mol |

| Weight-Average Molecular Weight (Mₗ) | 22,500 g/mol |

| Polydispersity Index (PDI) | 1.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the tacticity of a polymer, which describes the stereochemical arrangement of the pendant groups along the polymer backbone. measurlabs.com For poly(this compound), both ¹H and ¹³C NMR can provide information about the relative amounts of isotactic (meso, m), syndiotactic (racemo, r), and atactic triads. The chemical shifts of the protons and carbons in the polymer backbone are sensitive to the local stereochemical environment. By analyzing the fine structure of the backbone and side-chain resonances, it is possible to quantify the degree of tacticity. nsf.govacs.org This information is crucial as the tacticity can have a significant impact on the physical properties of the polymer, such as its crystallinity and melting point. unc.edu

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Routes

The pursuit of green chemistry is driving the development of more environmentally benign methods for synthesizing vinyl ethers, including 4-Methoxybenzyl vinyl ether. chemistryjournals.netugm.ac.id Traditional methods often rely on harsh conditions or toxic reagents. orgsyn.org Emerging sustainable routes focus on improving atom economy and reducing waste. chemistryjournals.net

Key sustainable approaches include:

Palladium-Catalyzed Transetherification: This method allows for the synthesis of functionalized vinyl ethers by reacting an alcohol with a readily available vinyl ether, such as ethyl vinyl ether, under the catalysis of an air-stable palladium complex. academie-sciences.fracademie-sciences.frrsc.org This process can be optimized for various parameters, including solvent, ligand, and catalyst concentration, to achieve high yields (up to 75-84%) in a single step at room temperature. academie-sciences.fracademie-sciences.frrsc.org

Acetylene-Based Synthesis using Calcium Carbide: As a safer alternative to using high-pressure acetylene (B1199291) gas, calcium carbide can serve as a robust acetylene source. researchgate.netrsc.orgwordpress.com Vinylation of alcohols using a calcium carbide/KOH/DMSO system represents a convenient, superbasic catalytic condition for producing vinyl ethers in good yields. rsc.orgwordpress.com This approach has been successfully applied to carbohydrates, highlighting its potential for creating bio-based vinyl ethers. nih.govchemistryviews.org

Enzyme Catalysis: The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B, presents a novel sustainable pathway to synthesize vinyl ether esters from vinyl ether alcohols and carboxylic acids. rsc.org This biocatalytic approach operates under mild conditions and allows for easy purification of products. rsc.org

A comparative overview of traditional versus emerging synthetic routes is presented below.

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Traditional Reppe Process | Base Catalyst | High Pressure, Elevated Temp. | High Volume | Energy Intensive, Safety Concerns |

| Palladium-Catalyzed Transetherification | Palladium(II) Acetate | Room Temperature | Mild Conditions, High Yield, Functional Group Tolerance | Catalyst Cost, Metal Contamination |

| Calcium Carbide Vinylation | KOH/DMSO | Ambient Pressure | Safer Acetylene Source, Economical | Stoichiometric Waste (Ca(OH)₂) |

| Enzyme Catalysis | Immobilized Lipase | Mild Temperature (22-90 °C) | High Selectivity, Green Catalyst | Limited Substrate Scope, Slower Reaction Times |

Exploration of Novel Reactivity Patterns

While the 4-methoxybenzyl (PMB) group is well-established as a versatile protecting group for alcohols and other nucleophiles, ongoing research continues to explore its nuanced reactivity. univie.ac.atnih.govtotal-synthesis.com The electron-rich nature of the vinyl ether double bond allows it to participate in a variety of organic reactions. academie-sciences.frresearchgate.net

Future explorations are likely to focus on:

Cycloaddition Reactions: The electron-donating ether group activates the double bond, making it a suitable component for cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems. academie-sciences.frresearchgate.net

Metal-Catalyzed Cross-Coupling: Reactions like the Mizoroki–Heck arylation of vinyl ethers are being studied to control regioselectivity. rsc.org Understanding the influence of catalysts and additives can unlock new pathways to synthesize substituted aromatic compounds. rsc.org

Orthogonal Deprotection Strategies: The PMB ether can be cleaved under specific oxidative or acidic conditions. univie.ac.attotal-synthesis.comresearchgate.net For instance, treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) allows for selective deprotection in the presence of other protecting groups like benzyl (B1604629) ethers, making it a valuable tool in complex total synthesis. total-synthesis.com Research into new reagents and conditions for cleavage will enhance its utility as an orthogonal protecting group. total-synthesis.comacs.org

Advanced Materials Science Applications through Polymerization

4-Methoxybenzyl vinyl ether is a valuable monomer for cationic polymerization, a process that yields poly(vinyl ether)s with tailored properties for advanced materials. nih.gov Recent developments have focused on achieving greater control over the polymerization process. nih.govsemanticscholar.org

Key trends in this area include:

Controlled and Living Polymerization: Initiating systems are being developed to achieve living cationic polymerization, which produces polymers with narrow molecular weight distributions and controlled molecular weights. nih.gov This control is crucial for creating well-defined polymer architectures, such as block copolymers. acs.org

Stereoselective Polymerization: The tacticity of a polymer chain significantly influences its physical properties. nih.govunc.edu For example, highly isotactic poly(isobutyl vinyl ether) is a semicrystalline solid, whereas the atactic form is a liquid. nih.gov Research into chiral catalysts and asymmetric ion-pairing catalysis aims to produce highly stereoregular poly(vinyl ether)s, leading to materials with enhanced thermal and mechanical properties. unc.eduunc.edu

Stimuli-Responsive Materials: The ability to precisely control polymerization allows for the incorporation of functional groups that can respond to external stimuli like light or pH, opening doors for applications in smart coatings, adhesives, and drug delivery systems. acs.org

The table below summarizes the properties of poly(vinyl ether)s based on polymerization control.

| Polymerization Type | Key Feature | Resulting Polymer Properties | Potential Applications |

| Conventional Cationic | Uncontrolled | Broad Molecular Weight Distribution, Atactic | Adhesives, Paints, Coatings |

| Living Cationic | Controlled Chain Growth | Narrow Molecular Weight Distribution, Defined Architecture | Block Copolymers, Advanced Resins |

| Stereoselective Cationic | Controlled Tacticity | High Isotacticity, Semicrystalline Nature | High-Performance Thermoplastics, Specialty Films |

Interdisciplinary Research with Biological or Materials Systems

The unique properties of the 4-methoxybenzyl group and the vinyl ether functionality facilitate innovative applications at the interface of chemistry, biology, and materials science.

Bioconjugation and Protecting Group Chemistry: The PMB group is extensively used to protect hydroxyl groups in the synthesis of complex biomolecules like carbohydrates and pyrazolones. univie.ac.atresearchgate.netacs.org Its stability under many reaction conditions and its selective removal make it an essential tool in medicinal chemistry and glycobiology. nih.govacs.org

Bio-based Polymers: There is a growing trend in using renewable resources to create monomers. mdpi.com For example, green procedures have been developed for the vinylation of natural carbohydrates using calcium carbide to produce bio-based vinyl ethers. nih.govchemistryviews.org Polymerization of these monomers leads to unique bio-inspired materials, such as microspheres with complex internal structures. nih.govchemistryviews.org

Functional Surfaces and Nanomaterials: Poly(vinyl ether)s can be used to create functional surfaces. The cleavage of the p-methoxybenzyl ether side chains after polymerization can unmask hydroxyl groups, allowing for further surface modification or interaction with biological systems.

Computational Chemistry in Predictive Design and Optimization

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical processes and materials involving 4-Methoxybenzyl vinyl ether.

Mechanism Elucidation: Quantum mechanical methods, such as Density Functional Theory (DFT), are used to investigate reaction mechanisms. nih.gov For instance, DFT studies can clarify the competition between water and alcohol initiators in aqueous cationic polymerization of vinyl ethers. nih.gov Computational studies have also been vital in understanding the solution-state structure of catalysts used in stereoselective polymerizations, providing insight into how to enhance stereocontrol. unc.eduunc.edu

Predictive Modeling of Polymerization: Machine Learning (ML) models are being developed to predict the outcomes of polymerization reactions. ibm.com These models can be trained on existing reaction datasets to forecast the properties of polymers formed from specific monomers under various conditions, thereby reducing the need for extensive trial-and-error experimentation. ibm.com While current models are often focused on homopolymers and may not yet fully account for catalysts or solvents, they represent a significant step towards the automated design of new polymers. ibm.com

Catalyst Design: Computational screening can help identify promising new catalysts for both the synthesis of the monomer and its subsequent polymerization. By modeling the transition states of catalytic cycles, researchers can rationally design more efficient and selective catalysts.

Q & A

Q. How does this compound compare to alternative protecting groups (e.g., MOM, THP) in complex syntheses?

- Methodological Answer : Conduct comparative benchmarking :

- Stability : Test resistance to acids/bases (e.g., PMB vs. THP in HCl/EtOH).

- Deprotection selectivity : Apply DDQ to PMB-protected substrates alongside MOM (cleaved with TFA/water).

- Yield analysis : Quantify recovery rates via gravimetry or NMR internal standards. Greene’s text notes PMB’s superior stability in basic vs. acidic media relative to MOM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.